Hsl-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

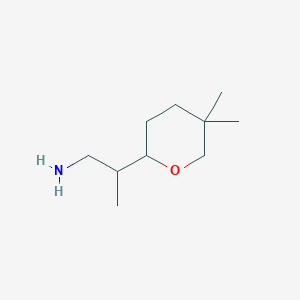

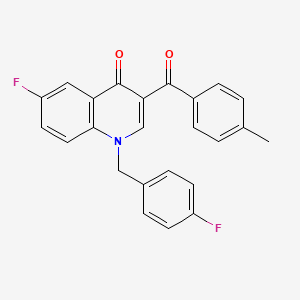

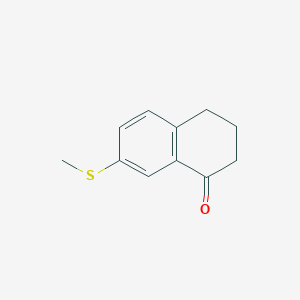

HSL-IN-1 is an orally available, potent, and selective inhibitor of Hormone-sensitive lipase (HSL) that exhibits an antilipolytic effect on rats .

Molecular Structure Analysis

The empirical formula for this compound is C19H13BClF3N2O4 . It’s important to note that the structure of a molecule can greatly influence its function and interactions with other molecules .Chemical Reactions Analysis

This compound is a potent inhibitor of Hormone-sensitive lipase (HSL), which plays a crucial role in the breakdown of stored fats in the body . The exact chemical reactions involving this compound are not specified in the available literature.Physical And Chemical Properties Analysis

This compound is a white to beige powder that is soluble in DMSO . Its molecular weight is 436.58 .Relevant Papers Several papers have been published on related topics, including the role of hormone-sensitive lipase in lipid metabolism , the characterization of homoserine lactone synthases , and the role of insulin signaling in health and disease . These papers provide valuable insights into the biological roles and potential applications of compounds like this compound.

Wissenschaftliche Forschungsanwendungen

Biomonitoring and Environmental Health

Hsl-IN-1 has been implicated in biomonitoring studies by the UK Health and Safety Laboratory. It has been used in research to develop biological monitoring guidance values for hazardous substances like isocyanates, polycyclic aromatic hydrocarbons, and hexavalent chromium. Such studies highlight its role in occupational health and environmental monitoring (Cocker et al., 2007).

Lipase Function in Physiology and Disease

Hormone-sensitive lipase (HSL), which this compound targets, plays a significant role in the hydrolysis of various lipids. It is crucial in adipocyte lipolysis, steroidogenesis, spermatogenesis, and potentially insulin secretion and action. Abnormal expression or genetic variations of HSL could be linked to disorders such as obesity, insulin resistance, and type 2 diabetes (Kraemer & Shen, 2002).

Remote Sensing and Biochemical Content Estimation

Hyperspectral light detection and ranging (HSL) data have been used in remote sensing for the estimation of leaf biochemical contents. This technique is significant in the field of environmental monitoring and agricultural research, enabling the remote estimation of vegetation biochemical contents (Li et al., 2016).

Role in Glucose Metabolism and Insulin Secretion

HSL expression in beta-cells is influenced by exposure to high glucose concentrations. This suggests a potential involvement of HSL in the beta-cell responses to hyperglycemia and the generation of lipid signals required in stimulus-secretion coupling, which is crucial in understanding metabolic diseases like diabetes (Winzell et al., 2001).

Drug Development and Metabolic Regulation

The development of carbamate-based HSL inhibitors showcases the therapeutic potential of targeting HSL in the treatment of metabolic disorders like insulin resistance and dyslipidemic disorders. These studies provide insights into the biochemical properties of HSL and its role in fatty acid metabolism (Ebdrup et al., 2007).

Fertility and Adipocyte Physiology

Research on HSL knockout mice has revealed its critical role in male fertility and adipocyte physiology. HSL is necessary for spermatogenesis and plays a role in the hydrolysis of triacylglycerol stored in adipocytes, influencing our understanding of reproductive biology and obesity (Osuga et al., 2000).

Lipolysis and Hormonal Regulation

The interplay between HSL activity and hormonal regulation in adipose tissue has been a subject of study, particularly in understanding the effects of fat accumulation and lipid mobilization. Such research has implications for obesity and metabolic syndromes (Berraondo & Martínez, 2000).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[5-chloro-2-[[6-[4-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BClF3N2O4/c21-13-4-7-16(15(9-13)20(28)29)26-18(27)11-1-8-17(25-10-11)30-14-5-2-12(3-6-14)19(22,23)24/h1-10,28-29H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMXSCCBEBCTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BClF3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)